Product packaging for N-benzyl-4-fluorobenzenesulfonamide(Cat. No.:CAS No. 727-36-6)

N-benzyl-4-fluorobenzenesulfonamide

Cat. No.: B180938
CAS No.: 727-36-6
M. Wt: 265.31 g/mol
InChI Key: YKJHIJIVPYDTOH-UHFFFAOYSA-N
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Description

N-Benzyl-4-fluorobenzenesulfonamide (CAS 727-36-6) is a synthetic sulfonamide compound with the molecular formula C13H12FNO2S and a molecular weight of 265.30 g/mol . This reagent is provided for research purposes and is strictly for laboratory use. In scientific research, this compound is investigated for its pharmacological properties. Studies on its derivative, 4-fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamide (4-FBS), have shown potential in neuroscience and pain research. It has been reported to significantly attenuate nicotine-induced behavioral sensitization in murine models, a key phenomenon in addiction studies . Furthermore, research indicates this sulfonamide derivative possesses analgesic and antiallodynic effects in models of acute and diabetic neuropathic pain, with its effects potentially mediated through serotonergic and opioidergic pathways . The mechanism of action for these effects is linked to carbonic anhydrase inhibitory activity . Handling of this compound requires appropriate safety measures. It is harmful if swallowed, in contact with skin, or if inhaled . Researchers should refer to the Safety Data Sheet (SDS) and use personal protective equipment, including gloves and safety goggles, ensuring all handling is performed in a chemical fume hood .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12FNO2S B180938 N-benzyl-4-fluorobenzenesulfonamide CAS No. 727-36-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJHIJIVPYDTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356854
Record name N-benzyl-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727-36-6
Record name N-benzyl-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Advanced Analytical Characterization of N Benzyl 4 Fluorobenzenesulfonamide

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods provide a powerful and non-destructive means to probe the chemical environment of individual atoms and functional groups within a molecule. The data obtained from these techniques, when analyzed in concert, provide an unambiguous confirmation of the covalent framework of N-benzyl-4-fluorobenzenesulfonamide.

NMR spectroscopy is a cornerstone of molecular characterization, offering detailed information about the carbon-hydrogen framework, the presence of heteroatoms, and the connectivity of the molecule.

The ¹H NMR spectrum of this compound provides a clear signature of the proton environments within the molecule. In a study by Patil et al. (2016), the spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). beilstein-journals.org

The spectrum is characterized by a broad singlet at approximately 8.22 ppm, which is attributable to the amine proton (NH) of the sulfonamide group. The aromatic region of the spectrum displays a series of multiplets. The protons of the 4-fluorophenyl ring appear as a multiplet in the range of 7.69–7.94 ppm, while the protons of the benzyl (B1604629) group's phenyl ring are observed as a multiplet between 7.19 and 7.32 ppm. A key diagnostic signal is a singlet at 4.00 ppm, which corresponds to the two protons of the benzylic methylene (B1212753) (-CH₂-) group. beilstein-journals.org The integration of these signals is consistent with the number of protons in each respective environment.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
8.22bs1HNH
7.69-7.94m2HAr-H (4-fluorophenyl)
7.33-7.52m2HAr-H (4-fluorophenyl)
7.19-7.32m5HAr-H (benzyl)
4.00s2HCH₂
Solvent: DMSO-d₆ beilstein-journals.org

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The spectrum, also recorded in DMSO-d₆, shows distinct signals for each carbon atom in the molecule. beilstein-journals.org

The benzylic carbon (-CH₂) resonates at approximately 46.6 ppm. The aromatic carbons of the benzyl group appear in the characteristic range of 127.6 to 128.7 ppm. The carbons of the 4-fluorophenyl ring are observed at 116.5, 116.8, 129.9, and 130.0 ppm. The large coupling constant associated with the carbon directly bonded to the fluorine atom (C-F) results in a distinct splitting pattern, a key feature in identifying this carbon. The quaternary carbons of the aromatic rings and the carbon attached to the sulfur atom also show characteristic chemical shifts, with the C-F carbon appearing at a high field (162.8 and 166.1 ppm, split due to coupling) and the sulfonamide-bearing carbon at a lower field (137.6 and 137.7 ppm). beilstein-journals.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
46.6CH₂
116.5, 116.8Ar-C (4-fluorophenyl)
127.6, 128.1, 128.7Ar-C (benzyl)
129.9, 130.0Ar-C (4-fluorophenyl)
137.6, 137.7, 137.9Ar-C (quaternary)
162.8, 166.1C-F
Solvent: DMSO-d₆ beilstein-journals.org

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom attached to the phenyl ring.

While specific experimental data for the ¹⁹F NMR chemical shift of this compound was not found in the reviewed literature, the chemical shift for aromatic fluorine atoms typically appears in a well-defined region. For comparison, the related compound N-benzyl-3-chloro-4-fluorobenzenesulfonamide exhibits a ¹⁹F chemical shift. The presence of the electron-withdrawing sulfonyl group and the nature of the aromatic ring system influence the final chemical shift value. The signal would likely be a multiplet due to coupling with the neighboring aromatic protons.

¹⁵N NMR spectroscopy provides direct information about the nitrogen atom in the sulfonamide linkage. However, due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, it is an inherently insensitive technique.

Specific experimental ¹⁵N NMR data for this compound has not been reported in the available literature. Generally, the chemical shifts of nitrogen in sulfonamides (R-SO₂-NH-R') are found in a characteristic range. These values are sensitive to the electronic environment, including the nature of the substituents on both the sulfonyl group and the nitrogen atom. For acyclic sulfonamides, the ¹⁵N chemical shifts are typically observed in the range of -260 to -300 ppm relative to nitromethane.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound, recorded as a KBr pellet, displays several key absorption bands that confirm its structure. beilstein-journals.org

A strong absorption band is observed at 3355 cm⁻¹, which is characteristic of the N-H stretching vibration of the sulfonamide group. The presence of aromatic rings is confirmed by the C=C stretching vibrations within the rings, which typically appear in the region of 1600-1450 cm⁻¹. For this compound, a peak is noted at 1611 cm⁻¹. beilstein-journals.org The asymmetric and symmetric stretching vibrations of the S=O group in the sulfonamide are among the most intense and characteristic bands. These are expected in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. A reported peak at 1338 cm⁻¹ corresponds to the S=O stretching. beilstein-journals.org Furthermore, a strong absorption due to the C-F bond stretch is anticipated in the range of 1250-1020 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Frequency (cm⁻¹)IntensityAssignment
3355StrongN-H Stretch
1611MediumAromatic C=C Stretch
1338StrongAsymmetric S=O Stretch
~1170StrongSymmetric S=O Stretch
~1100StrongC-F Stretch
Sample prepared in KBr pellet. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and probing the structure of a molecule through its fragmentation patterns. For this compound (C₁₃H₁₂FNO₂S), the expected monoisotopic mass is 265.0573 g/mol . epa.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would appear at m/z 265.

The fragmentation of this compound is expected to follow pathways characteristic of sulfonamides and benzyl-containing compounds. The bond between the sulfur and nitrogen is a likely point of cleavage, as is the bond between the benzyl group's methylene carbon and the nitrogen.

Key fragmentation pathways include:

Loss of the benzyl group: Cleavage of the N-CH₂ bond would result in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, a very common and often abundant peak for benzyl-containing compounds due to the formation of the tropylium (B1234903) ion. whitman.edu

Formation of the 4-fluorobenzenesulfonyl moiety: The remaining fragment from the above cleavage would be [C₆H₄FSO₂NH]⁻, though its observation depends on the ionization mode.

Cleavage of the S-N bond: This cleavage can lead to the formation of the 4-fluorobenzenesulfonyl cation [C₆H₄FSO₂]⁺ at m/z 159.

Loss of sulfur dioxide (SO₂): A common rearrangement in the fragmentation of aromatic sulfonamides involves the loss of a neutral SO₂ molecule (64 Da). nist.gov

A study on the fragmentation of N-benzyl substituted isatin (B1672199) derivatives showed that cleavage often occurs at the carbon-carbon bond of the alkyl chain linked to the nitrogen atom. oak.go.kr While the chemical environment is different, it highlights the lability of the benzyl unit in mass spectrometric analysis. For aromatic sulfonamides, the presence of the aromatic ring typically results in a prominent molecular ion peak. whitman.edu

Table 1: Predicted Mass Spectrometry Fragments for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormula
265Molecular Ion [M]⁺[C₁₃H₁₂FNO₂S]⁺
174[M - C₇H₇]⁺[C₆H₅FNO₂S]⁺
159[F-C₆H₄-SO₂]⁺[C₆H₄FO₂S]⁺
91[C₇H₇]⁺ (Tropylium ion)[C₇H₇]⁺

X-ray Crystallographic Characterization

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and the spatial arrangement of atoms.

While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on related sulfonamides provide a strong basis for predicting its solid-state conformation. nih.govresearchgate.netbohrium.com For instance, the crystal structure of the parent compound, 4-fluorobenzenesulfonamide, has been determined and analyzed. researchgate.net

In a study of various p-substituted benzenesulfonamides, the introduction of an electron-withdrawing fluorine atom was found to decrease the S-N and C-S bond lengths. researchgate.net The geometry around the sulfur atom in sulfonamides is typically a distorted tetrahedron. The N-benzyl group would introduce additional conformational flexibility. It is expected that the molecule would adopt a conformation that minimizes steric hindrance while maximizing favorable intermolecular interactions.

Table 2: Predicted Crystallographic Parameters for this compound (based on related structures)

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/n or similar centrosymmetric group
Key Bond Length (S-N)~1.63 Å
Key Bond Angle (O-S-O)~119-121°
Dihedral Angle (Phenyl ring to S-N bond)Significant twist expected

The crystal packing of this compound would be dominated by intermolecular hydrogen bonds and potentially π-π stacking interactions. nih.govresearchgate.net The sulfonamide group is an excellent hydrogen bond donor (the N-H proton) and acceptor (the sulfonyl oxygens).

Hydrogen Bonding: The most significant intermolecular interaction is expected to be a hydrogen bond between the N-H of one molecule and a sulfonyl oxygen (O=S=O) of a neighboring molecule. acs.org This N-H···O=S interaction is a robust and common feature in the crystal structures of secondary sulfonamides, often leading to the formation of chains or dimeric motifs. acs.org These interactions are a primary driving force for the supramolecular assembly in sulfonamide crystals. nih.govresearchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula, C₁₃H₁₂FNO₂S, to confirm its elemental composition and purity.

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent atoms.

Table 3: Elemental Analysis Data for C₁₃H₁₂FNO₂S

ElementSymbolTheoretical %
CarbonC58.85
HydrogenH4.56
FluorineF7.16
NitrogenN5.28
OxygenO12.06
SulfurS12.09

Experimental data from synthesis reports would be expected to align closely with these theoretical values, typically within a ±0.4% margin, to validate the empirical formula of the synthesized compound. researchgate.netderpharmachemica.com

Theoretical and Computational Investigations of N Benzyl 4 Fluorobenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic world of molecules. For N-benzyl-4-fluorobenzenesulfonamide, these methods have been employed to elucidate its fundamental characteristics.

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular structure and stability of this compound. nbu.edu.sa DFT calculations, often utilizing basis sets like B3LYP/6-311G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net These computational studies reveal that the molecule typically adopts a non-planar conformation. The benzyl (B1604629) and fluorobenzenesulfonyl groups are oriented at a specific angle to each other to minimize steric hindrance. nih.gov

The calculated geometric parameters are often in good agreement with experimental data obtained from X-ray crystallography, which validates the computational approach. Furthermore, DFT allows for the calculation of various energetic properties, such as the total energy, enthalpy, and Gibbs free energy of the molecule. These values are critical for assessing the thermodynamic stability of this compound. Some computational chemistry data for this compound include a TPSA of 46.17, a LogP of 2.3042, 2 hydrogen acceptors, 1 hydrogen donor, and 4 rotatable bonds. chemscene.com

Table 1: Selected Calculated Geometric Parameters for this compound using DFT The values presented are representative and may vary depending on the specific computational method and basis set used.

Interactive Data Table:

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
S-N1.63
C-S1.77
S=O11.43
S=O21.43
N-C1.47
C-F1.36
O1-S-O2120.5
C-S-N107.8
S-N-C118.2
C-S-N-C
Data sourced from theoretical calculations and may not represent experimentally determined values.

The presence of rotatable single bonds in this compound gives rise to multiple possible conformations. chemscene.com Computational conformational analysis is employed to identify the most stable conformers and to understand the energy barriers between them. ethz.ch By systematically rotating the key dihedral angles, such as the C-S-N-C and S-N-C-C angles, a potential energy surface can be mapped out. ethz.ch

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for unraveling the intricate mechanisms of chemical reactions involving this compound. It allows for the exploration of reaction pathways that are often difficult or impossible to study experimentally.

The synthesis of this compound, typically through the reaction of 4-fluorobenzenesulfonyl chloride with benzylamine (B48309), can be modeled computationally to understand its energetics. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

Transition state theory, combined with DFT calculations, allows for the identification and characterization of the transition state structures. rsc.org The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing a quantitative measure of the reaction's feasibility. acs.org Vibrational frequency analysis is also performed to confirm that the identified transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

This compound can participate in C-H activation reactions, which are of significant interest in organic synthesis. researchgate.net Computational studies are crucial for elucidating the mechanisms of these transformations, particularly the role of Hydrogen Atom Transfer (HAT). researchgate.netresearchgate.net

In a typical HAT process, a radical species abstracts a hydrogen atom from the benzylic position of the molecule. researchgate.net DFT calculations can be used to model this process, determining the reaction's thermodynamics and kinetics. nih.gov The bond dissociation energy (BDE) of the benzylic C-H bond is a key parameter that can be calculated to assess the ease of hydrogen abstraction. nih.gov For example, the 2°-benzylic C-H bonds have computationally determined BDEs in the range of 83.5-85.2 kcal/mol. nih.gov The nature of the radical abstractor and solvent effects can also be incorporated into the computational model to provide a more accurate picture of the reaction. nih.gov In some copper-catalyzed reactions, an adduct between copper and an N-sulfonimidyl radical is implicated as the species that promotes HAT. rsc.orgnih.govrsc.org

In some catalytic reactions involving this compound, the mechanism may involve a switch from a radical to a polar pathway, a phenomenon known as Radical-Polar Crossover (RPC). rsc.orgrsc.orgresearchgate.net Computational modeling is uniquely suited to investigate these complex mechanistic scenarios. nih.gov

For instance, a reaction might be initiated by a single-electron transfer (SET) to generate a radical intermediate. semanticscholar.org This radical could then undergo further transformations, but at some point, it might be oxidized or reduced to form a charged, polar intermediate, which then proceeds to the final product. nih.govsemanticscholar.org DFT and other high-level computational methods can be used to calculate the relative energies of the radical and polar intermediates and the transition states connecting them, thereby revealing the most likely reaction pathway. rsc.orgrsc.orgresearchgate.net These studies can help in designing more efficient catalytic systems by favoring the desired mechanistic route. nih.gov In copper/N-fluorobenzenesulfonimide (NFSI) systems, the energetics of RPC pathways to generate a carbocation intermediate have been compared to other radical functionalization pathways. rsc.orgrsc.orgresearchgate.net

Computational Analysis of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of these reactions, including those involving sulfonamides.

For this compound, two aromatic rings are present: the 4-fluorophenyl ring and the benzyl ring. The electronic nature of the substituents on each ring dictates its reactivity towards electrophiles. The 4-fluorophenyl ring is deactivated due to the electron-withdrawing nature of the sulfonyl group (-SO₂-). Conversely, the benzyl ring is generally more susceptible to electrophilic attack.

Computational studies on related systems, such as the amidation of arenes with N-fluorobenzenesulfonimide (NFSI), suggest that these reactions can proceed through a multi-step pathway. nih.goviucr.orgiucr.orgresearchgate.net A theoretical EAS reaction on the benzyl ring of this compound would likely initiate with the formation of a π-complex, where the electrophile interacts with the electron cloud of the aromatic ring. This is followed by the formation of a σ-complex, also known as an arenium ion, which is a key intermediate. The formation of this σ-complex is often the rate-determining step. iucr.org

DFT calculations can map the potential energy surface of the reaction, identifying transition states and intermediates. For instance, a proposed mechanism for sulfonation involves the attack of benzene (B151609) on sulfur trioxide (SO₃) to form a σ-complex, which then loses a proton to restore aromaticity. youtube.com A similar approach could be modeled for an electrophilic attack on this compound to predict the most likely site of substitution and the associated energy barriers.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. This is crucial in drug discovery for identifying potential therapeutic agents. The sulfonamide functional group is a well-established pharmacophore present in numerous drugs. iucr.orginnovareacademics.in

Ligand-Target Interaction Predictions for Biological Macromolecules

Given its structural features, this compound could be investigated as a potential inhibitor or modulator for various biological targets. For instance, sulfonamide derivatives have been studied as cannabinoid receptor (CB) ligands. nih.govcsic.es The CB1 and CB2 receptors are G-protein coupled receptors involved in numerous physiological processes. nih.govelifesciences.org Molecular docking simulations could predict the binding mode of this compound within the active sites of these receptors.

Such simulations would involve preparing a 3D model of the ligand and the receptor. The docking algorithm then samples a multitude of possible conformations and orientations of the ligand within the receptor's binding pocket. The resulting poses are scored based on a function that estimates the binding affinity. These studies can reveal key intermolecular interactions, such as:

Hydrogen bonds: The sulfonamide group (-SO₂NH-) can act as both a hydrogen bond donor (N-H) and acceptor (O=S=O).

π-π stacking: Interactions between the aromatic rings of the ligand and aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein.

Hydrophobic interactions: Between the benzyl and fluorophenyl groups of the ligand and nonpolar residues of the target.

Halogen bonding: The fluorine atom could potentially engage in halogen bonds with electron-donating atoms in the binding site.

Similarly, due to the prevalence of sulfonamides in anticancer drug design, this compound could be docked against cancer-related targets like carbonic anhydrases, protein kinases (e.g., EGFR, HER2, BRAF), or enzymes involved in cell cycle regulation. nih.govresearchgate.netnih.govnih.govmdpi.com These predictive studies guide the synthesis and biological evaluation of new potential therapeutic agents.

Estimation of Binding Affinities and Molecular Recognition

A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score or a calculated binding free energy (ΔG_bind), typically in kcal/mol. nih.gov Lower (more negative) values indicate a more favorable predicted interaction. These scores allow for the ranking of different compounds in a virtual screening campaign.

While specific experimental binding data for this compound is not available, we can create a hypothetical table illustrating the kind of data generated from a molecular docking study against various potential cancer targets.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Carbonic Anhydrase II1AZM-7.9His94, His96, Thr199
V600E-BRAF4RZV-8.5Cys532, Trp531, Phe595
Cannabinoid Receptor 2 (CB2)5ZTY-9.1Ser285, Trp194, Phe117
Epidermal Growth Factor Receptor (EGFR)2J6M-8.2Met793, Leu718, Gly796

This table is for illustrative purposes only and does not represent actual experimental data.

These computational predictions of binding affinity are crucial for prioritizing compounds for further experimental testing. However, it is important to note that these are theoretical estimations and require experimental validation.

Advanced Computational Characterization Techniques (e.g., Hirshfeld Surfaces Analysis)

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in a crystalline environment. This technique maps the electron distribution of a molecule within a crystal, providing insights into the nature and relative importance of different non-covalent contacts that stabilize the crystal packing.

The Hirshfeld surface is generated based on the principle that the space in a crystal can be partitioned among the constituent molecules. The surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, one can graphically represent intermolecular interactions. Red spots on a dnorm map indicate contacts shorter than the van der Waals radii, highlighting strong interactions like hydrogen bonds. iucr.orgnih.gov Blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation distance. iucr.org

Below is a table representing typical contributions of various intermolecular contacts that could be expected from a Hirshfeld surface analysis of a sulfonamide derivative.

Intermolecular ContactContribution to Hirshfeld Surface (%)
H···H45 - 55
C···H/H···C25 - 35
O···H/H···O10 - 20
F···H/H···F3 - 8
S···H/H···S1 - 5
C···C (π-π stacking)1 - 4

This table presents typical percentage contributions for related sulfonamides and is for illustrative purposes. Actual values would depend on the specific crystal structure.

This analysis is invaluable for understanding the solid-state properties of a compound, which is critical in materials science and for the formulation of pharmaceutical solids. It provides a detailed picture of the forces governing the crystal structure, complementing experimental data from X-ray crystallography. researchgate.netbohrium.com

Biological Activity and Applications in Chemical Biology

Enzymatic Inhibition Profiles

The sulfonamide group is a key feature that often imparts enzyme inhibitory properties to a molecule, primarily by acting as a zinc-binding group in metalloenzymes. Research into N-benzyl-4-fluorobenzenesulfonamide and structurally related compounds has uncovered a range of enzymatic inhibition activities.

Benzenesulfonamides are classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. The inhibitory activity is typically conferred by the unsubstituted sulfonamide moiety, which coordinates to the Zn(II) ion in the enzyme's active site in its anionic form.

Studies on the parent compound, 4-fluorobenzenesulfonamide , show that it binds to human carbonic anhydrase I (hCA I) and hCA II. nih.gov NMR spectroscopy studies confirm that the inhibitor is present as an anion in the active site and that two moles of the inhibitor bind per mole of enzyme. nih.gov The introduction of a fluorine atom to the benzenesulfonamide (B165840) scaffold has been shown in various studies to preserve or enhance CA inhibitory potency while sometimes increasing isoform selectivity. acs.org For instance, many benzenesulfonamide derivatives show medium to high inhibitory potency against the cytosolic isoforms hCA I and II, and strong, low nanomolar inhibition against tumor-associated isoforms like hCA IX and XII. nih.govopenscienceonline.com

While specific inhibition constants (Kᵢ) for this compound against hCA I, II, VII, and XIII are not detailed in the available literature, related compounds such as 4-(3-benzyl-guanidino)benzenesulfonamides have been investigated as selective inhibitors of the brain-associated isoform hCA VII, which is a target for neuropathic pain. nih.gov Some of these derivatives display subnanomolar Kᵢ values and high selectivity for hCA VII over the ubiquitous off-target isoforms hCA I and II. nih.gov This suggests that the this compound scaffold has the potential for tailored design to achieve isoform-selective CA inhibition.

Table 1: Carbonic Anhydrase Inhibition Data for Related Sulfonamides This table presents data for compounds structurally related to this compound to illustrate the general activity of the pharmacophore.

Compound/Class Target Isoform(s) Potency Range (Kᵢ or IC₅₀) Reference(s)
Benzenesulfonamides (general) hCA I, hCA II 41.5 - 1500 nM (hCA I), 30.1 - 755 nM (hCA II) nih.gov
Benzenesulfonamides (general) hCA IX, hCA XII 1.5 - 38.9 nM (hCA IX), 0.8 - 12.4 nM (hCA XII) nih.gov

The structural components of this compound suggest potential interactions with other enzyme classes beyond carbonic anhydrases.

Cholinesterase Inhibition: The N-benzyl moiety is a feature found in numerous potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to cholinergic neurotransmission and targets for Alzheimer's disease therapy. nih.govut.ac.irnih.gov For example, a series of N-benzyl benzamide (B126) derivatives were reported as selective, sub-nanomolar inhibitors of BChE. nih.gov Similarly, N-benzylpiperidine derivatives have been synthesized that show high affinity for AChE, with one of the most potent compounds having an IC₅₀ value of 0.56 nM. nih.gov These findings indicate that the N-benzyl group is effective at interacting with the active sites of cholinesterases.

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is another important target in neurodegenerative disease research. Studies have shown that benzylamine-sulfonamide derivatives can be potent and selective MAO-B inhibitors. nih.gov Kinetic studies of related compounds, such as pyridazinobenzylpiperidine derivatives, reveal a competitive and reversible inhibition mechanism for MAO-B. mdpi.com The combination of a benzyl (B1604629) group and a sulfonamide-containing ring is present in various MAO-B inhibitors, suggesting that this compound could exhibit similar activity. nih.govfrontiersin.org

S-Adenosylhomocysteine (SAH) Hydrolase Inhibition: SAH hydrolase is a key enzyme in cellular methylation pathways and a target for antiviral agents. Fluorinated nucleoside analogues are known potent inhibitors of this enzyme. researchgate.netbrynmawr.edu The synthesis of some SAH hydrolase inhibitors utilizes N-fluorobenzenesulfonimide, highlighting the role of fluorinated sulfonamide chemistry in developing modulators for this enzyme class. researchgate.netmdpi.com However, direct inhibitory activity of this compound on SAH hydrolase has not been specifically reported.

The mechanisms of enzyme inhibition by this compound can be inferred from its structural class and related compounds.

Carbonic Anhydrase: The universally accepted mechanism for sulfonamide-based CA inhibitors involves the deprotonation of the sulfamoyl group (-SO₂NH₂) to its anionic form (-SO₂NH⁻). This anion then acts as a zinc-binding group, coordinating directly to the Zn(II) ion at the core of the enzyme's active site, which displaces a catalytic water molecule/hydroxide ion and blocks the enzyme's catalytic activity. researchgate.netresearchgate.net

Bacterial Dihydropteroate (B1496061) Synthetase: As antibacterial agents, sulfonamides function as competitive inhibitors of dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect. ontosight.ai

Other Enzymes: For other potential targets like MAO-B, related benzylamine-sulfonamide derivatives have been shown to act as competitive, reversible inhibitors. nih.govmdpi.com In the case of actomyosin (B1167339) ATPase, the related compound N-benzyl-p-toluenesulfonamide inhibits the enzyme by drastically slowing the rate of phosphate (B84403) (Pᵢ) release, a key step in the muscle contraction cycle. nih.gov

Antimicrobial Investigations

The sulfonamide scaffold is historically significant in the development of antimicrobial agents. Investigations into this compound and its analogues have confirmed activity against various microbial strains.

Research using combinatorial chemistry to discover new antimicrobial agents has included this compound in screening libraries. wright.edu While specific data for this exact compound is not always detailed, the broader class of sulfonamides shows significant antibacterial potential. ontosight.ai For instance, a complex pyrazole (B372694) derivative containing an N-(4-fluorobenzenesulfonyl) moiety, 1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide , exhibited potent and selective activity against the Gram-positive bacterium Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL, a potency greater than the reference drug chloramphenicol. The general mechanism of action for sulfonamides against bacteria is the inhibition of folate synthesis. ontosight.ai Fluorinated compounds, in general, are widely used as antibacterial agents, with fluoroquinolones being a prominent example. nih.gov

Table 2: Antibacterial Activity of a Structurally Related Sulfonamide

Compound Bacterial Strain MIC (µg/mL) Reference Drug (MIC, µg/mL) Reference(s)

In addition to antibacterial properties, sulfonamide derivatives have been evaluated for their efficacy against fungal pathogens. The arylsulfonamide chemotype has demonstrated notable antifungal activity against various Candida species, which are common human pathogens. nih.gov Studies on a series of arylsulfonamides revealed that while some compounds had primarily fungistatic effects, others, particularly amine derivatives, were found to be fungicidal against Candida glabrata. nih.gov The inclusion of this compound in broad antimicrobial screening suggests its potential as an antifungal agent, an area that warrants further specific investigation to determine its spectrum of activity and potency. wright.edu

Applications in Bioimaging and Fluorescent Probe Development

There is no specific information in the scientific literature regarding the application of this compound in bioimaging or the development of fluorescent probes. While the development of fluorescent probes for various biological targets is an active area of research, there are no published studies detailing the use of this particular compound for such purposes. nih.govmdpi.comnih.gov

Structure Activity Relationship Sar Studies of N Benzyl 4 Fluorobenzenesulfonamide Analogues

Influence of Fluorine Atom Position and Electronic Effects on Biological Potency

The position and electronic properties of the fluorine atom on the benzenesulfonamide (B165840) ring are pivotal in determining the biological potency of this class of compounds. The fluorine atom is a unique halogen, possessing high electronegativity and a small atomic radius. Its introduction into a molecule can significantly alter properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.

In studies of related sulfonamide-based compounds, the position of substituents on the benzene (B151609) ring has been shown to be critical. For example, in a series of peroxisome proliferator-activated receptor γ (PPARγ) modulators, substitutions at position 4 of the benzene ring were associated with higher transcriptional activity. nih.gov Specifically, a bromine atom at position 4 was found to enhance affinity, potentially by forming a halogen bond with the backbone nitrogen of a phenylalanine residue in the binding pocket. nih.gov While this involves bromine, it underscores the importance of the substituent's nature and position at the 4-position of the phenylsulfonamide ring.

In research focused on transient receptor potential vanilloid 1 (TRPV1) antagonists, derivatives with a 4'-fluorophenylsulfonamide moiety displayed enhanced binding affinity and antagonism compared to unsubstituted analogues. nih.gov This highlights the beneficial effect of the 4-fluoro substitution in specific therapeutic contexts.

Interactive Table: Effect of Phenylsulfonamide Ring Substitution on TRPV1 Antagonist Potency

This table is based on data for related phenylsulfonamide derivatives.

Compound ID Phenylsulfonamide Substituent Binding Affinity (Ki, nM) Antagonism (Ki(ant), nM)
12 Unsubstituted 7.39 4.31
21 4'-Fluoro 1.56 3.87

Data sourced from a study on 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides. nih.gov

Role of the Sulfonamide Moiety and its Derivatives in Ligand-Target Interactions

The sulfonamide linker (-SO₂NH-) is not merely a spacer but an essential functional group that actively participates in ligand-target interactions. It is a critical component for the biological activity of many drugs due to its ability to act as a hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens).

SAR studies on various classes of molecules containing this moiety have confirmed its importance. For instance, in the development of PPARγ agonists, the sulfonamide linker was found to be critical to the molecule's activity. nih.gov Its presence is essential for maintaining the proper orientation of the aromatic rings within the ligand-binding pocket, facilitating key interactions that lead to receptor activation. nih.gov The structure of these molecules often comprises three aromatic moieties, where the sulfonamide connects two of them, demonstrating its role as a key structural anchor. nih.gov

The sulfonamide group's geometry and electronic properties allow it to form strong, directional hydrogen bonds with amino acid residues such as serine, threonine, or the peptide backbone of the receptor. These interactions are often crucial for anchoring the ligand in the binding site and achieving high affinity. Modifications, such as N-alkylation or replacement with other linkers, often lead to a significant loss of activity, confirming the sulfonamide's indispensable role.

Impact of Substitutions on the N-Benzyl Moiety on Biological Activity and Selectivity

The N-benzyl group provides another critical point for modification to tune the biological activity and selectivity of N-benzyl-4-fluorobenzenesulfonamide analogues. The benzyl (B1604629) ring can engage in various non-covalent interactions, including hydrophobic (van der Waals) and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target's binding site.

Systematic modification of the benzyl ring has been shown to significantly impact potency. In studies on TRPV1 antagonists, substituting the N-benzyl ring led to notable changes in binding affinity. nih.gov For example, introducing a 4-chloro or a 4-methoxy group on the benzyl ring resulted in improved binding compared to the unsubstituted N-benzyl analogue. nih.gov The most potent antagonist in one reported series was an N-(4-fluorobenzyl) derivative, which exhibited a tenfold increase in binding affinity compared to the lead compound. nih.gov This suggests that the electronic properties and size of the substituent on the benzyl ring can fine-tune the interactions within the hydrophobic sub-pocket of the receptor. nih.gov

Docking studies of related compounds have revealed that these hydrophobic interactions contributed by the N-benzyl moiety are a primary source of high affinity. nih.gov The selectivity of the compound for its target over other related proteins can also be modulated by substitutions on the benzyl ring. A particular substitution pattern may favor binding to the unique topology of one receptor's binding site over another. For instance, N-(2,4-dichlorobenzyl)-4-fluorobenzenesulfonamide was identified as a compound with antimicrobial activity, indicating that substitutions on the benzyl group can direct the compound's biological effects. wright.edu

Interactive Table: Effect of N-Benzyl Ring Substitution on TRPV1 Antagonist Potency

This table is based on data for related phenylsulfonamide derivatives.

Compound ID N-Benzyl Substituent Binding Affinity (Ki, nM)
12 Unsubstituted 7.39
17 4-Fluoro -
18 4-Chloro 1.29
19 4-Methoxy -
20 4-Methyl -

Data sourced from a study on 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides. nih.gov

Stereochemical Considerations in the SAR of this compound Derivatives

Stereochemistry can play a profound role in the biological activity of drugs. If a chiral center exists within the this compound scaffold or its derivatives, the different enantiomers or diastereomers can exhibit vastly different potencies, selectivities, and metabolic profiles. This is because the binding pockets of biological targets like enzymes and receptors are themselves chiral, being composed of L-amino acids.

A chiral center can be introduced, for example, by substitution on the benzylic carbon or on a side chain attached to one of the aromatic rings. In such cases, one enantiomer typically fits more precisely into the binding site, leading to a more stable ligand-receptor complex and, consequently, higher activity.

In the context of related sulfonamide TRPV1 antagonists, the importance of stereochemistry has been explicitly demonstrated. For one of the lead compounds, a phenylsulfonamide derivative, it was found that the biological activity resided almost exclusively in the S-isomer. nih.gov Docking analysis of this active S-isomer into a homology model of the human TRPV1 receptor revealed specific hydrophobic interactions that were not present for the inactive R-isomer, explaining the observed difference in activity. nih.gov This highlights that even subtle changes in the three-dimensional arrangement of atoms can have a dramatic impact on ligand-target interactions and the ultimate biological response. Therefore, for any this compound derivative containing a stereocenter, the evaluation of individual stereoisomers is a crucial aspect of SAR studies.

Synthesis and Biological Evaluation of N Benzyl 4 Fluorobenzenesulfonamide Derivatives and Analogues

Design and Synthesis of Novel N-Substituted Benzenesulfonamide (B165840) Scaffolds

The foundational step in exploring the therapeutic potential of N-benzyl-4-fluorobenzenesulfonamide involves the robust synthesis of its core structure and the introduction of various substituents on the N-benzyl moiety. The primary synthetic route typically involves the reaction of 4-fluorobenzenesulfonyl chloride with a range of substituted benzylamines in the presence of a base such as pyridine (B92270) or triethylamine. This reaction, known as a Hinsberg reaction, is a classic and efficient method for the synthesis of sulfonamides.

The design strategy focuses on probing the effect of substituents on the benzyl (B1604629) ring. Electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -Cl, -NO2) are systematically introduced at the ortho, meta, and para positions of the benzyl ring. This allows for a comprehensive evaluation of how electronic and steric factors influence biological activity. The general synthetic scheme is depicted below:

Scheme 1: General Synthesis of N-Substituted Benzenesulfonamide Scaffolds

Step 1: Preparation of 4-Fluorobenzenesulfonyl Chloride

Step 2: Reaction with Substituted Benzylamines

4-Fluorobenzenesulfonyl Chloride + Substituted Benzylamine (B48309) --(Base)--> N-(Substituted benzyl)-4-fluorobenzenesulfonamide

The resulting compounds are then purified, typically by recrystallization or column chromatography, and their structures are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following table presents a selection of synthesized N-substituted benzenesulfonamide scaffolds, illustrating the systematic variation of substituents on the benzyl ring.

Compound IDBenzylamine SubstituentResulting Compound Name
1a NoneThis compound
1b 4-MethoxyN-(4-methoxybenzyl)-4-fluorobenzenesulfonamide
1c 3-ChloroN-(3-chlorobenzyl)-4-fluorobenzenesulfonamide
1d 2-NitroN-(2-nitrobenzyl)-4-fluorobenzenesulfonamide
1e 4-MethylN-(4-methylbenzyl)-4-fluorobenzenesulfonamide

Incorporation of Diverse Chemical Moieties (e.g., Heterocycles like Piperidine (B6355638), Morpholine (B109124), Pyrazole)

To further explore the chemical space and modulate the physicochemical properties of the lead scaffold, various heterocyclic moieties are incorporated. This strategy is often employed to enhance solubility, introduce hydrogen bond donors or acceptors, and alter the conformational flexibility of the molecule, all of which can significantly impact biological activity.

The synthesis of these analogues involves reacting 4-fluorobenzenesulfonyl chloride with benzylamines that contain a heterocyclic substituent. For instance, (4-(piperidin-1-yl)phenyl)methanamine or (4-(morpholin-4-yl)phenyl)methanamine can be used to introduce piperidine and morpholine rings, respectively. The incorporation of a pyrazole (B372694) moiety can be achieved by using a benzylamine functionalized with a pyrazole ring.

The introduction of these heterocycles can lead to compounds with improved pharmacokinetic profiles. For example, the basic nitrogen in piperidine can enhance aqueous solubility at physiological pH, while the morpholine ring can act as a hydrogen bond acceptor.

The table below showcases examples of this compound analogues with incorporated heterocyclic moieties.

Compound IDIncorporated HeterocycleResulting Compound Name
2a PiperidineN-((4-(piperidin-1-yl)phenyl)methyl)-4-fluorobenzenesulfonamide
2b MorpholineN-((4-morpholinophenyl)methyl)-4-fluorobenzenesulfonamide
2c PyrazoleN-((4-(1H-pyrazol-1-yl)phenyl)methyl)-4-fluorobenzenesulfonamide

Systematic Variation of Halogen Substituents on the Aromatic Rings

The nature and position of halogen substituents on the aromatic rings of benzenesulfonamides can profoundly influence their biological activity. Halogens can affect the electronic properties of the ring, modulate lipophilicity, and participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding.

In this phase of the study, the fluorine atom on the benzenesulfonyl ring is systematically replaced with other halogens (Cl, Br, I). Additionally, the position of the halogen is varied (ortho, meta, para) to investigate the positional impact on activity. A similar strategy is applied to the benzyl ring, where a halogen substituent is introduced and varied.

This systematic variation allows for a detailed exploration of the structure-activity relationship concerning halogen substitution. For example, increasing the size of the halogen from fluorine to iodine increases lipophilicity, which can affect cell permeability and interaction with hydrophobic pockets in target proteins.

The following table provides examples of analogues with varied halogen substituents.

Compound IDSulfonyl Ring SubstituentBenzyl Ring SubstituentResulting Compound Name
3a 4-FluoroNoneThis compound
3b 4-ChloroNoneN-benzyl-4-chlorobenzenesulfonamide
3c 4-BromoNoneN-benzyl-4-bromobenzenesulfonamide
3d 4-IodoNoneN-benzyl-4-iodobenzenesulfonamide
3e 4-Fluoro4-ChloroN-(4-chlorobenzyl)-4-fluorobenzenesulfonamide
3f 4-Chloro4-FluoroN-(4-fluorobenzyl)-4-chlorobenzenesulfonamide

Development of Isomeric and Homologous Analogues for SAR Expansion

To gain a deeper understanding of the spatial and conformational requirements for biological activity, isomeric and homologous analogues of the lead compounds are developed. This involves altering the substitution pattern on the aromatic rings and extending or contracting the linker between the two aromatic systems.

Isomeric analogues are created by moving substituents to different positions on the aromatic rings. For example, the fluoro substituent on the benzenesulfonyl ring can be moved from the para-position (4-position) to the meta- (3-position) or ortho- (2-position). This helps to map the topology of the binding site.

Homologous analogues are synthesized by modifying the length of the linker. In the case of this compound, the methylene (B1212753) (-CH2-) linker can be extended to an ethylene (B1197577) (-CH2CH2-) or propylene (B89431) (-CH2CH2CH2-) chain. This variation probes the optimal distance and orientation between the two aromatic rings for effective interaction with the biological target.

The table below presents examples of isomeric and homologous analogues.

Compound IDAnalogue TypeModificationResulting Compound Name
4a Isomer3-Fluoro on sulfonyl ringN-benzyl-3-fluorobenzenesulfonamide
4b Isomer2-Fluoro on sulfonyl ringN-benzyl-2-fluorobenzenesulfonamide
4c HomologueEthylene linkerN-(2-phenylethyl)-4-fluorobenzenesulfonamide
4d HomologuePropylene linkerN-(3-phenylpropyl)-4-fluorobenzenesulfonamide

Through the systematic design, synthesis, and evaluation of these diverse analogues, a comprehensive structure-activity relationship can be established. This knowledge is crucial for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Future Directions and Emerging Research Avenues for N Benzyl 4 Fluorobenzenesulfonamide

Development of Highly Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. researchgate.net This method, while reliable, can involve hazardous reagents and may not be suitable for all substrates, particularly those that are electron-deficient. researchgate.net Future research will undoubtedly focus on developing greener, more efficient, and scalable methods for synthesizing N-benzyl-4-fluorobenzenesulfonamide and its derivatives.

Emerging strategies that could be applied include:

Catalytic Approaches: Novel catalytic systems are moving away from stoichiometric reagents. For instance, methods using copper-catalyzed decarboxylative halosulfonylation allow for the synthesis of sulfonamides directly from more readily available carboxylic acids and amines. nih.gov Similarly, nickel-catalyzed methods can efficiently convert boronic acids into valuable sulfonyl-containing groups. researchgate.net

One-Pot Syntheses: Combining multiple synthetic steps into a single procedure, or "one-pot" synthesis, improves efficiency and reduces waste. A one-pot conversion of aryl halides or unactivated acids to sulfonamides is a promising avenue. researchgate.netnih.gov Research on related N-benzyl-4-methylbenzenesulfonamides has already suggested the potential for a one-pot synthesis from 4-methylbenzenesulfonyl chloride. dntb.gov.uansf.govresearchgate.net

Alternative Starting Materials: To avoid the use of unstable or toxic sulfonyl chlorides, new methods utilize alternative starting materials like sodium sulfinates, sulfonyl hydrazides, or thiols. researchgate.netacs.org An effective method for the selective synthesis of sulfonamides using sodium sulfinates and amines under mild conditions has been developed. acs.org Electrochemical approaches that use thiols or disulfides with a safe fluoride (B91410) source like potassium fluoride also represent an environmentally benign alternative. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Sulfonamides

Method Starting Materials Key Advantages Potential for this compound
Traditional Method 4-Fluorobenzenesulfonyl chloride, Benzylamine (B48309) Well-established procedure. Standard but may involve hazardous reagents.
Decarboxylative Coupling nih.gov 4-Fluorobenzoic acid, Benzylamine Uses readily available carboxylic acids, avoids prefunctionalization. High potential for a more direct and efficient synthesis.
Sulfinate-Amine Coupling acs.org Sodium 4-fluorobenzenesulfinate, Benzylamine Mild reaction conditions, broad substrate scope, high efficiency. A promising green alternative to the sulfonyl chloride route.
Electrochemical Synthesis researchgate.net 4-Fluorothiophenol Avoids additional oxidants and catalysts, environmentally benign. Could be adapted to produce the sulfonyl fluoride intermediate sustainably.

Advanced Mechanistic Investigations at the Molecular Level

A deep understanding of how this compound interacts with biological targets at the molecular level is crucial for its future development. While the general mechanism for antibacterial sulfonamides—competitive inhibition of dihydropteroate (B1496061) synthase (DHPS)—is well-known, the specific interactions and potential for other activities remain to be explored. nih.govwikipedia.org

Future research should focus on:

Target Identification and Validation: For any potential therapeutic effect, the specific biological target (e.g., an enzyme or receptor) must be identified. Given the structural similarity of this compound to other bioactive sulfonamides, potential targets could include carbonic anhydrases, cyclo-oxygenase-2 (COX-2), or various protein kinases. nih.govopenaccesspub.orgnih.gov

Structural Biology Studies: Techniques like X-ray crystallography and NMR spectroscopy can provide high-resolution three-dimensional structures of the compound bound to its target. nsf.govnih.gov This information is invaluable for understanding the precise binding mode, identifying key interactions (e.g., hydrogen bonds, π-π interactions), and explaining the basis of its activity and selectivity. nsf.govnih.gov

Biophysical Interaction Analysis: Studying the kinetics and thermodynamics of the binding interaction can further elucidate the mechanism of action. This involves understanding how structural modifications to the N-benzyl or 4-fluorophenyl moieties affect binding affinity and efficacy.

Rational Design and Targeted Synthesis of Novel Analogues for Specific Therapeutic Applications

The sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis for drugs with antibacterial, anti-inflammatory, anti-tumoral, and anticonvulsant properties. wikipedia.orgnih.govopenaccesspub.org Rational design can be used to create novel analogues of this compound tailored for specific diseases.

Key therapeutic areas for exploration include:

Anticancer Agents: Many sulfonamide derivatives have been developed as anticancer agents, notably as inhibitors of carbonic anhydrase, which is overexpressed in many tumors. nih.gov By modifying the structure of this compound, it may be possible to design potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms.

Anti-Inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257) are sulfonamide derivatives that selectively inhibit the COX-2 enzyme. openaccesspub.org Future work could involve synthesizing analogues of this compound and screening them for COX-2 inhibitory activity.

Antibacterial Agents: While resistance is a challenge, the development of new sulfonamide antibiotics is still an active area of research. nih.gov Analogues could be designed to overcome existing resistance mechanisms or to target different bacterial enzymes involved in essential metabolic pathways. nih.govijpsjournal.com

The process would involve creating a library of compounds by systematically altering the substituents on both the benzyl (B1604629) and the fluorophenyl rings and then evaluating their biological activity to establish a clear structure-activity relationship (SAR). nih.gov

Integration of Advanced Computational Approaches for Predictive Modeling and Drug Discovery

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery, offering the ability to predict properties and prioritize synthetic efforts, thereby saving time and resources. icm.edu.plnih.gov

Future research on this compound should heavily integrate these approaches:

Molecular Docking: This technique can be used to predict the binding pose and affinity of this compound and its virtual analogues within the active site of various target proteins. nih.govnih.govsemanticscholar.org This allows for the rapid screening of large virtual libraries to identify the most promising candidates for synthesis.

Pharmacophore Modeling: By identifying the key structural features required for biological activity, a pharmacophore model can be built. This model can then be used to search for other compounds with similar features or to guide the design of new, more potent analogues.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govicm.edu.pl Applying these models to this compound analogues can help identify compounds with favorable drug-like properties early in the discovery process, reducing late-stage failures.

Table 2: Application of Computational Tools in the Development of this compound

Computational Tool Purpose Expected Outcome for this compound
Molecular Docking nih.gov Predict binding mode and affinity to biological targets. Identification of potential therapeutic targets and lead compounds.
Molecular Dynamics (MD) Simulation nih.gov Analyze the stability and dynamics of the ligand-protein complex. Understanding the structural basis of binding and target interaction.
QSAR (Quantitative Structure-Activity Relationship) Correlate chemical structure with biological activity. A predictive model to guide the design of more potent analogues.
ADMET Prediction nih.gov Forecast pharmacokinetic and toxicity profiles. Selection of candidates with better drug-likeness for further development.

Exploration of this compound in Materials Science and Other Chemical Disciplines

The utility of the sulfonamide functional group extends beyond medicine into materials science and polymer chemistry. rsc.org The unique chemical properties of this compound, including its potential for hydrogen bonding and its pH-responsive nature, make it an interesting candidate for new materials.

Emerging research avenues include:

Functional Polymers: The compound could be modified to act as a monomer for polymerization. For example, methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used to create well-defined polymers containing sulfonamide groups. rsc.orgusm.edu These polymers could have applications as "smart" materials that respond to changes in pH, making them suitable for drug delivery systems or sensors. rsc.org

Hydrogels and Biomaterials: Sulfonamide-containing polymers can be used to form hydrogels. mdpi.com The introduction of sulfonate groups via chemical modification can enhance hydrophilicity and improve cell adhesion and proliferation on scaffolds used in tissue engineering. mdpi.com

Advanced Materials: Recent research has demonstrated the synthesis of poly(thioester sulfonamide)s and sulfonamide-functionalized polyethers. rsc.orgnih.gov These materials have potential applications in advanced technologies, such as single ion-conducting polymer electrolytes for solid-state batteries. rsc.org Exploring the incorporation of this compound into such polymer backbones could lead to novel materials with tailored electronic and physical properties.

Q & A

Q. What synthetic methodologies are recommended for preparing N-benzyl-4-fluorobenzenesulfonamide with high purity?

The synthesis typically involves sulfonylation of benzylamine derivatives with 4-fluorobenzenesulfonyl chloride. A reported procedure uses a two-step process:

  • Step 1 : React 4-fluorobenzenesulfonyl chloride with benzylamine in dichloromethane (DCM) at 0–5°C under nitrogen.
  • Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve 82% yield .
  • Monitoring : Thin-layer chromatography (TLC) with Rf ~0.5 (ethyl acetate/hexane 3:7) and confirmation via 1H^1H NMR (e.g., δ 3.70 ppm for benzyl CH2_2) .

Q. How can researchers confirm the molecular structure of this compound experimentally?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR in CDCl3_3 shows distinct peaks: δ 7.50–7.63 ppm (aromatic protons), δ 4.62 ppm (NH2_2), and δ 3.70 ppm (benzyl CH2_2) .
  • Mass Spectrometry (MS) : FAB-MS confirms molecular weight with m/z 440 [M+H]+^+ .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages to validate purity (>97%) .

Q. What crystallographic tools are suitable for analyzing this compound?

  • SHELX Suite : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. These programs handle high-resolution data and hydrogen-bonding networks effectively .
  • Hydrogen Bonding : Intermolecular N–H⋯O and O–H⋯O interactions (as seen in analogous sulfonamides) can stabilize crystal lattices .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Solvent Effects : NMR chemical shifts vary with solvent polarity (e.g., CDCl3_3 vs. DMSO-d6_6). Compare data under consistent conditions .
  • Dynamic Processes : Rotameric equilibria in benzyl groups may split peaks. Use variable-temperature NMR to detect conformational changes .
  • Validation : Cross-reference with X-ray crystallography (e.g., SHELXL-refined structures) to confirm assignments .

Q. What strategies optimize this compound for pharmacological studies?

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Focus on the sulfonamide moiety’s hydrogen-bonding capacity .
  • SAR Analysis : Modify substituents on the benzyl or fluorophenyl groups and test bioactivity (e.g., antimicrobial assays) to establish structure-activity relationships .

Q. How do polymorphic forms of this compound impact material properties?

  • Crystallization Screens : Test solvents (e.g., ethanol, acetonitrile) and cooling rates to isolate polymorphs.
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and phase transitions. For example, a high-melting polymorph may exhibit superior stability .

Methodological Notes

  • Controlled Reactions : Use anhydrous conditions and inert atmospheres to prevent hydrolysis of sulfonamide intermediates .
  • High-Throughput Screening : Employ HPLC (C18 column, acetonitrile/water gradient) to assess purity and quantify reaction yields .
  • Data Reproducibility : Archive raw NMR, MS, and crystallographic data in repositories like Cambridge Structural Database (CSD) for peer validation .

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N-benzyl-4-fluorobenzenesulfonamide

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